tert-Butyl (2-bromothiazol-4-yl)carbamate

Description

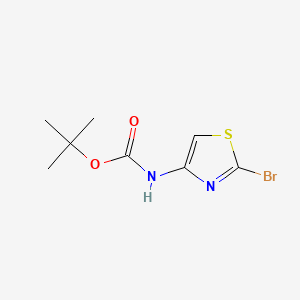

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCKSUYBQZIMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680986 | |

| Record name | tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-95-3 | |

| Record name | tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-bromothiazol-4-yl)carbamate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring, a bromine atom, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole moiety is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The Boc protecting group allows for the selective modification of other parts of the molecule before deprotection to reveal the primary amine for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 1245647-95-3 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂O₂S | [2][3] |

| Molecular Weight | 279.15 g/mol | [3] |

| Appearance | Solid | [4] |

| IUPAC Name | tert-butyl (2-bromo-1,3-thiazol-4-yl)carbamate | [4] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | 293.6 ± 13.0 °C (Predicted) | [4][5] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| Mass Spectrum | Data not available | |

| FT-IR Spectrum | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-aminothiazole. The general strategy involves the bromination of the thiazole ring followed by the protection of the amino group with a Boc group. A plausible synthetic route is detailed below, based on established procedures for similar compounds.[6][7][8]

Step 1: Synthesis of 2-Amino-4-bromothiazole

-

Materials: 2-Aminothiazole, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromothiazole.

-

Step 2: Boc-Protection of 2-Amino-4-bromothiazole

-

Materials: 2-Amino-4-bromothiazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-amino-4-bromothiazole (1 equivalent) in dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.[7][8]

-

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the diagram below.

Caption: Workflow from synthesis to pure product.

Role in Drug Discovery

This compound serves as a key building block in the synthesis of potential drug candidates. The following diagram illustrates its central role in a typical drug discovery workflow.

Caption: Role as a key intermediate in drug discovery.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential in the development of novel therapeutic agents. Its chemical properties, particularly the presence of a reactive bromine atom and a versatile Boc-protected amine on a biologically relevant thiazole scaffold, make it an attractive building block for combinatorial chemistry and targeted synthesis campaigns. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and the literature on analogous structures. Further research into the derivatization of this compound is likely to yield novel molecules with interesting pharmacological profiles.

References

- 1. tert-butyl 2-bromothiazol-4-ylcarbamate | 1245647-95-3 [chemicalbook.com]

- 2. This compound,(CAS# 1245647-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 1245647-95-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 1245647-95-3 [sigmaaldrich.com]

- 5. Cas 1245647-95-3,tert-butyl 2-bromothiazol-4-ylcarbamate | lookchem [lookchem.com]

- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Guide: Properties and Applications of a 2-Aminothiazole Core for Kinase Inhibition, Derived from tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of the synthetic intermediate tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3) and its application in the synthesis of a representative core bioactive molecule, a 2-aminothiazole-based BRAF inhibitor, herein referred to as AT-BRAFi . While the starting material is a versatile building block for a range of potential kinase inhibitors, this guide will focus on a plausible and exemplary core structure to illustrate its utility in drug discovery.

Properties of the Synthetic Intermediate: this compound

The compound with CAS number 1245647-95-3 is a key intermediate in the synthesis of various heterocyclic compounds. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1245647-95-3 | [1][2] |

| IUPAC Name | tert-butyl (2-bromo-1,3-thiazol-4-yl)carbamate | [1] |

| Molecular Formula | C₈H₁₁BrN₂O₂S | [2] |

| Molecular Weight | 279.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 293.6 ± 13.0 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C or 2-8°C under an inert atmosphere | [1][3] |

| Purity | Typically ≥95% | [4][5] |

The Representative Core: A 2-Aminothiazole BRAF Inhibitor (AT-BRAFi)

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors. From the intermediate this compound, a variety of potent and selective kinase inhibitors can be synthesized. For the purpose of this guide, we will focus on a representative BRAF inhibitor, AT-BRAFi.

The rationale for selecting a BRAF inhibitor is based on the prevalence of the 2-aminothiazole core in this class of anti-cancer agents. The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, and its mutation, particularly BRAF V600E, is a driver in a significant percentage of melanomas and other cancers.

Biological Activity and Signaling Pathway

AT-BRAFi is designed to selectively inhibit the constitutively active BRAF V600E mutant kinase. This inhibition leads to the downregulation of the MAPK/ERK signaling pathway, which in turn reduces cell proliferation and induces apoptosis in BRAF V600E-mutant cancer cells.

Quantitative Biological Data (Representative)

The following table summarizes representative quantitative data for a 2-aminothiazole-based BRAF V600E inhibitor.

| Assay Type | Parameter | Value |

| Biochemical Assay | IC₅₀ against BRAF V600E | 10 - 50 nM |

| Biochemical Assay | IC₅₀ against wild-type BRAF | 50 - 200 nM |

| Cell-Based Assay | IC₅₀ in BRAF V600E mutant melanoma cell line (e.g., A375) | 0.1 - 1 µM |

| Cell-Based Assay | IC₅₀ in BRAF wild-type cell line (e.g., HEK293T) | > 10 µM |

BRAF V600E Signaling Pathway and Point of Inhibition

The BRAF V600E mutation leads to constitutive activation of the MAPK pathway. AT-BRAFi inhibits the kinase activity of BRAF V600E, thereby blocking downstream signaling.

Caption: BRAF V600E signaling pathway and the inhibitory action of AT-BRAFi.

Experimental Protocols

Detailed methodologies for key experiments to characterize a novel 2-aminothiazole BRAF inhibitor are provided below.

Synthesis of the 2-Aminothiazole Core

A plausible synthetic workflow to generate a 2-aminothiazole core from the starting intermediate is outlined below. This typically involves a Suzuki coupling reaction to introduce a desired aryl or heteroaryl group at the 2-position of the thiazole.

References

- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 5. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl (2-bromothiazol-4-yl)carbamate, a valuable intermediate in medicinal chemistry and drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound (CAS No. 1245647-95-3) is a key building block in the synthesis of various biologically active molecules. The presence of the bromine atom at the 4-position of the thiazole ring allows for further functionalization through cross-coupling reactions, while the Boc-protected amino group at the 2-position provides a handle for subsequent chemical modifications. This guide outlines a robust synthetic route commencing from the readily available 2-aminothiazole, proceeding through N-Boc protection, regioselective bromination, and a "halogen dance" rearrangement.

Overall Synthesis Pathway

The synthesis of this compound can be achieved in a three-step sequence starting from 2-aminothiazole. The overall transformation is depicted below:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole

This step involves the protection of the amino group of 2-aminothiazole with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

2-Aminothiazole + (Boc)₂O → 2-(tert-Butoxycarbonylamino)thiazole

Experimental Procedure:

-

To a solution of 2-aminothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of amine) is added triethylamine (1.5 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF (2 mL/g of (Boc)₂O) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(tert-butoxycarbonylamino)thiazole as a white solid.

Step 2: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate

This step involves the regioselective bromination of the Boc-protected 2-aminothiazole at the C5 position using N-bromosuccinimide (NBS).

Reaction Scheme:

2-(tert-Butoxycarbonylamino)thiazole + NBS → tert-Butyl (5-bromothiazol-2-yl)carbamate

Experimental Procedure:

-

A solution of 2-(tert-butoxycarbonylamino)thiazole (1.0 eq) in anhydrous THF (15 mL/g) is cooled to 0 °C.

-

N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 20 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography (hexane/ethyl acetate) to give tert-butyl (5-bromothiazol-2-yl)carbamate.

Step 3: Synthesis of this compound via Halogen Dance Rearrangement

This key step utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to induce the migration of the bromine atom from the C5 to the C4 position.

Reaction Scheme:

tert-Butyl (5-bromothiazol-2-yl)carbamate --(LDA)--> this compound

Experimental Procedure:

Preparation of LDA solution (in situ):

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (10 mL/mmol of n-BuLi) and cool to -78 °C (dry ice/acetone bath).

-

Add diisopropylamine (1.1 eq) to the cold THF.

-

Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes.

Halogen Dance Rearrangement:

-

In a separate flame-dried flask under argon, dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF (20 mL/g).

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared LDA solution to the solution of the 5-bromothiazole derivative via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

The reaction is then allowed to slowly warm to 0 °C and stirred for an additional 1 hour.

-

The reaction is quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as the final product.

Quantitative Data Summary

The following table summarizes the typical molar equivalents of reagents and expected yields for each step of the synthesis.

| Step | Reactant 1 | Reagent | Molar Ratio (Reactant 1:Reagent) | Solvent | Typical Yield (%) |

| 1 | 2-Aminothiazole | (Boc)₂O | 1 : 1.1 | THF | 85-95 |

| 2 | 2-(tert-Butoxycarbonylamino)thiazole | NBS | 1 : 1.05 | THF | 70-80 |

| 3 | tert-Butyl (5-bromothiazol-2-yl)carbamate | LDA | 1 : 1.1 | THF | ~90[1] |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to each of the synthetic steps described.

Figure 2: General experimental workflow.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols and considering the quantitative data provided, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate for their research and development needs. Careful control of reaction conditions, particularly during the halogen dance rearrangement, is crucial for achieving high yields and purity.

References

An In-Depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate. Due to the limited availability of experimental data in peer-reviewed literature, this guide also includes predicted spectroscopic data and a proposed synthesis protocol based on established chemical principles and available information for structurally related compounds.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. The Boc protecting group is a common feature in organic synthesis, particularly in peptide synthesis and the construction of complex molecules, as it is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Chemical Structure:

Spectroscopic and Synthetic Overview of tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information on tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at the time of this report. However, based on the analysis of similar structures and general synthetic methodologies, this document offers a guide to its probable synthesis, characterization, and expected spectroscopic features.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1245647-95-3 |

| Molecular Formula | C₈H₁₁BrN₂O₂S |

| Molecular Weight | 279.15 g/mol |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on the analysis of structurally related compounds. These are predicted values and await experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | s | 1H | Thiazole C5-H |

| ~9.0-10.0 | br s | 1H | NH |

| ~1.5 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~152-155 | C=O (carbamate) |

| ~140-145 | C2 (thiazole, C-Br) |

| ~148-152 | C4 (thiazole, C-N) |

| ~105-110 | C5 (thiazole) |

| ~80-83 | C(CH₃)₃ |

| ~28 | C(CH₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretch |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1725-1700 | C=O stretch (carbamate) |

| ~1550-1500 | C=N stretch (thiazole) |

| ~1250, ~1160 | C-O stretch |

| ~700-600 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 279/281 | [M]⁺ isotope pattern for Br |

| 223/225 | [M - C₄H₈]⁺ |

| 179/181 | [M - Boc]⁺ |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic route can be proposed based on established methods for the synthesis of similar N-Boc protected aminothiazoles.

General Synthesis of N-Boc Protected Aminothiazoles:

The synthesis would likely involve the protection of an amino group on a pre-formed bromothiazole ring or the formation of the thiazole ring from a Boc-protected precursor. A common method is the Hantzsch thiazole synthesis, followed by N-protection.

-

Synthesis of 2-Amino-4-bromothiazole: This intermediate can be synthesized from the reaction of α,α-dibromoacetone with thiourea.

-

Boc Protection: The resulting 2-aminothiazole derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

General Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow from synthesis to spectroscopic characterization.

Technical Guide: Safety and Handling of tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3), a key intermediate in pharmaceutical research and development. Adherence to the safety protocols outlined herein is crucial for minimizing risks in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. While extensive experimental data is not publicly available, predicted and reported physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂O₂S | [1][2] |

| Molecular Weight | 279.15 g/mol | [1] |

| Appearance | Solid (Specific color not consistently reported) | [1] |

| Boiling Point | 293.6 ± 13.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | -20°C or 2-8°C (under inert gas) | [1][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram: [1]

-

GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles or a face shield (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133) are required.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

-

-

Respiratory Protection:

-

For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.

-

For higher-level protection or in case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used.

-

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

In the event of a spill, follow the workflow outlined below.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C or 2-8°C under an inert atmosphere are recommended.[1][3]

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological Information

Experimental Protocol: Synthesis of a Related Carbamate

Materials and Reagents

-

2-Bromoethylamine hydrobromide

-

Sodium carbonate

-

Dioxane

-

Water

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ether

Procedure

-

A dispersion of sodium carbonate (2.6 g) in a 2:1 mixture of dioxane and water (49 ml) is prepared.

-

2-Bromoethylamine hydrobromide (5 g) is added to the dispersion, and the mixture is stirred at 0°C for 15 minutes.

-

Di-tert-butyl dicarbonate (5.4 g) is then added, and the mixture is stirred at 0°C for 1 hour.

-

The reaction is allowed to proceed at 20-25°C for 12 hours.

-

The solvent is evaporated under reduced pressure.

-

Water (65 ml) is added to the residue, and the mixture is extracted with ether (80 ml).

-

The organic layer is then processed to isolate the final product.

Logical Relationship of Safety Data

The safe handling of any chemical is predicated on a clear understanding of its properties and the associated hazards. The following diagram illustrates the logical flow of information that informs safe laboratory practices.

This technical guide is intended to provide essential safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment before commencing any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

- 1. This compound | 1245647-95-3 [sigmaaldrich.com]

- 2. This compound,(CAS# 1245647-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. tert-butyl 2-bromothiazol-4-ylcarbamate | 1245647-95-3 [chemicalbook.com]

- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

The Synthetic Keystone: A Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-bromothiazol-4-yl)carbamate has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique structure, featuring a reactive bromine atom and a protected amine on a thiazole core, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The thiazole ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, key reactions, and its application in the development of potential anticancer agents.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below. Spectroscopic data, while often available from commercial suppliers, should be confirmed upon synthesis or acquisition.

| Property | Value | Reference |

| CAS Number | 1245647-95-3 | [1] |

| Molecular Formula | C₈H₁₁BrN₂O₂S | |

| Molecular Weight | 279.15 g/mol | |

| Appearance | Off-white to pale yellow solid (typical) | Commercially available |

| Purity | >95% (typical) | Commercially available |

| Storage | Inert atmosphere, 2-8°C | Commercially available |

Experimental Protocols

General Synthesis of this compound

Step 1: Synthesis of 2-bromo-4-aminothiazole (Hypothetical)

A common route to 4-aminothiazoles involves the Hantzsch thiazole synthesis. However, for a 2-bromo-4-aminothiazole, a more likely route would involve the bromination of a pre-formed 4-aminothiazole derivative or the cyclization of a brominated precursor.

Step 2: Boc Protection of 2-bromo-4-aminothiazole

The protection of the amino group as a tert-butyl carbamate is a standard procedure in organic synthesis.

-

Reaction: 2-bromo-4-aminothiazole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

-

Reagents and Solvents:

-

2-bromo-4-aminothiazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure: To a solution of 2-bromo-4-aminothiazole in the chosen solvent, the base is added, followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated through standard work-up procedures, including washing with aqueous solutions and purification by column chromatography.

Suzuki Coupling Reaction of this compound

A key application of this carbamate is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents at the 2-position of the thiazole ring. The following protocol is adapted from a patent describing the synthesis of anticancer agents.

-

Reaction: this compound is coupled with an appropriate boronic acid in the presence of a palladium catalyst and a base.

-

Reagents and Solvents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Base: Potassium carbonate (K₂CO₃) (3.0 eq)

-

Solvent system: 1,4-Dioxane and Water (3:1 mixture)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Add the dioxane and water solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 90°C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery: Anticancer Agents

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties. Derivatives of this compound have been investigated as potential anticancer agents. The general mechanism of action for many thiazole-based anticancer drugs involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Biological Activity of a Representative Thiazole Derivative

The following table presents hypothetical, yet representative, in vitro cytotoxicity data for a compound synthesized from this compound, illustrating its potential as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow from a hypothetical precursor to a biologically active thiazole derivative using this compound as a key intermediate.

Caption: General synthetic route to bioactive molecules.

Postulated Signaling Pathway in Cancer Cells

The diagram below illustrates a generalized signaling pathway that can be targeted by thiazole-based anticancer agents, leading to apoptosis.

Caption: General mechanism of apoptosis induction.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery. Its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, has been demonstrated. The resulting thiazole derivatives show significant promise as anticancer agents, with mechanisms of action often centered on the induction of apoptosis. This guide provides a foundational understanding of the synthesis, reactivity, and application of this key building block, intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromothiazol-4-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its discovery, synthesis, and key applications, with a focus on providing practical experimental protocols and quantitative data. The role of the 2-aminothiazole scaffold and the strategic use of the tert-butoxycarbonyl (Boc) protecting group are discussed in the context of developing novel therapeutic agents.

Introduction

This compound (CAS RN: 1245647-95-3) is a synthetic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a 2-bromothiazole core with a Boc-protected amine at the 4-position, offers a unique combination of reactivity and stability, making it an attractive starting material for the construction of diverse molecular libraries. The 2-aminothiazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the Boc protecting group allows for the selective modification of the amino functionality under mild conditions.

Discovery and History

The specific discovery and first reported synthesis of this compound are not extensively documented in readily available literature, suggesting it may have emerged from commercial synthesis labs or as an intermediate in proprietary drug discovery programs. However, the development of this compound is logically derived from the extensive research into 2-aminothiazole derivatives. The synthesis of its regioisomer, tert-butyl (4-bromothiazol-2-yl)carbamate, has been described in the scientific literature, providing a foundational methodology for the synthesis of related compounds.[4] The general strategy involves the protection of an amino-thiazole derivative with a Boc group, followed by regioselective bromination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.[5][6]

| Property | Value |

| CAS Registry Number | 1245647-95-3 |

| Molecular Formula | C₈H₁₁BrN₂O₂S |

| Molecular Weight | 279.15 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically >95% |

| Storage Conditions | Sealed refrigeration (-20°C recommended)[7] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The logical synthesis pathway would proceed as illustrated in the following workflow diagram.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for similar transformations.[4]

Step 1: Synthesis of tert-Butyl (thiazol-4-yl)carbamate

-

To a stirred solution of 4-aminothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (thiazol-4-yl)carbamate.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl (thiazol-4-yl)carbamate (1.0 eq) in a suitable solvent such as acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, while protecting the reaction from light.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Data (Representative)

While specific spectra for this compound are not published in peer-reviewed journals, representative data can be inferred from similar structures and is often available from commercial suppliers.[6][8]

| Data Type | Expected Chemical Shifts / Values |

| ¹H NMR | δ (ppm): ~1.5 (s, 9H, C(CH₃)₃), ~7.0-7.5 (s, 1H, thiazole-H), ~8.0-9.0 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~28 (C(CH₃)₃), ~81 (C(CH₃)₃), ~110-120 (thiazole-C5), ~140-150 (thiazole-C2, C4), ~152 (C=O) |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₈H₁₂BrN₂O₂S⁺: 280.98, found: ~281.0 |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo and Boc-amino groups allows for sequential and site-selective modifications.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step syntheses. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to liberate the free amine, which can then be acylated, alkylated, or used in other nucleophilic reactions.

The logical flow of its use in a hypothetical drug discovery project is outlined below.

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its well-defined structure allows for selective and versatile chemical modifications, making it a valuable tool for medicinal chemists. While its specific discovery and detailed characterization are not widely published, its utility can be inferred from the rich chemistry of 2-aminothiazoles. This guide provides a foundational understanding of its synthesis and applications, serving as a resource for researchers in the field of drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound,(CAS# 1245647-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound, CasNo.1245647-95-3 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl 2-bromothiazol-4-ylcarbamate | 1245647-95-3 [chemicalbook.com]

- 6. 1245647-95-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. This compound, CasNo.1245647-95-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. 1245647-95-3|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (2-bromothiazol-4-yl)carbamate, a key building block in medicinal chemistry. The synthetic strategy involves a multi-step sequence commencing with the Hantzsch synthesis of a 4-carboxy-2-aminothiazole derivative, followed by a Sandmeyer-type reaction to introduce the bromo substituent at the 2-position. Subsequent saponification and a proposed Curtius rearrangement yield the crucial 4-amino-2-bromothiazole intermediate. The final step involves the protection of the 4-amino group as a tert-butoxycarbonyl (Boc) carbamate. This guide offers comprehensive methodologies, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in drug discovery and development.

Introduction

Thiazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The targeted synthesis of specifically substituted thiazole derivatives is crucial for the development of novel therapeutic agents. This compound is a valuable intermediate, providing a handle for further chemical modifications at the 2-position (via the bromo group) and the 4-position (after deprotection of the Boc-group). This document outlines a comprehensive synthetic route to this compound, starting from readily available precursors.

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product in the synthetic pathway.

Table 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

| Reagent 1 | Reagent 2 | Solvent | Reaction Time | Temperature | Yield (%) |

| Ethyl bromopyruvate | Thiourea | Ethanol | 4-6 h | Reflux | ~85-90 |

Table 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

| Starting Material | Reagents | Solvent | Temperature | Yield (%) |

| Ethyl 2-aminothiazole-4-carboxylate | NaNO₂, HBr | Water/HBr (aq) | 0-5 °C | ~70-80 |

Table 3: Synthesis of 2-Bromo-4-thiazolecarboxylic acid

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| Ethyl 2-bromothiazole-4-carboxylate | NaOH or LiOH | THF/Water | 2-4 h | Room Temp. | >95 |

Table 4: Proposed Synthesis of 4-Amino-2-bromothiazole via Curtius Rearrangement

| Starting Material | Key Reagents | Intermediate | Reaction | Proposed Yield (%) |

| 2-Bromo-4-thiazolecarboxylic acid | 1. (COCl)₂ or SOCl₂ 2. NaN₃ 3. Heat (in toluene) 4. H₂O/acid | Acyl azide, Isocyanate | Curtius Rearrangement | 50-70 |

Table 5: Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| 4-Amino-2-bromothiazole | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 12-18 h | Room Temp. | ~80-90 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure follows the well-established Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromopyruvate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford ethyl 2-aminothiazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

This step involves a Sandmeyer-type diazotization and bromination.

-

Diazotization: Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the suspension to 0-5 °C in an ice-salt bath.

-

Bromination: To the cooled suspension, add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up: Quench the reaction by carefully adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Bromo-4-thiazolecarboxylic acid

This is a standard ester hydrolysis (saponification).

-

Reaction Setup: Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-4-thiazolecarboxylic acid.

Step 4: Proposed Synthesis of 4-Amino-2-bromothiazole (via Curtius Rearrangement)

This protocol is a proposed route based on standard organic transformations.

-

Acyl Chloride Formation: To a solution of 2-bromo-4-thiazolecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2-3 hours.

-

Acyl Azide Formation: Concentrate the reaction mixture to dryness. Dissolve the crude acyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise. Stir vigorously for 1-2 hours at 0 °C.

-

Rearrangement to Isocyanate: Extract the acyl azide with toluene. Carefully heat the toluene solution to reflux until nitrogen evolution ceases, which indicates the formation of the isocyanate.

-

Hydrolysis to Amine: Cool the solution and add dilute aqueous acid. Reflux the mixture to hydrolyze the isocyanate to the corresponding amine.

-

Work-up and Isolation: Neutralize the reaction mixture with a base and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain crude 4-amino-2-bromothiazole, which should be used immediately in the next step due to potential instability.

Step 5: Synthesis of this compound

This is a standard Boc-protection of an amine.

-

Reaction Setup: Dissolve the crude 4-amino-2-bromothiazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq).

-

Boc Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key chemical transformations.

Caption: Overall synthetic workflow for this compound.

Caption: Key transformations in the synthesis of the target molecule.

Application Notes and Protocols for tert-Butyl (2-bromothiazol-4-yl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3) as a key building block in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. This versatile scaffold offers a strategic entry point for the synthesis of diverse compound libraries targeting critical signaling pathways implicated in cancer and neurodegenerative diseases.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous clinically approved drugs and investigational agents. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a popular template for the design of potent and selective inhibitors. This compound, with its strategically placed bromine atom and Boc-protected amine, serves as an excellent starting material for the elaboration of this core structure through various cross-coupling and functionalization reactions. The Boc-protecting group allows for selective reaction at the C2-bromo position, followed by deprotection and further modification of the C4-amino group, enabling fine-tuning of structure-activity relationships (SAR).

Key Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3β (GSK-3β).

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibitors targeting VEGFR-2 can effectively block this process, leading to the suppression of tumor progression. The 2-aminothiazole scaffold can be elaborated to occupy the ATP-binding pocket of VEGFR-2, leading to potent inhibition.[2][3][4]

-

GSK-3β Inhibition: GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Dysregulation of GSK-3β activity is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and cancer.[6][7] The 2-aminothiazole core can be derivatized to generate selective inhibitors of GSK-3β.[5]

Data Presentation: Representative Biological Activity

The following tables summarize the biological activity of representative kinase inhibitors featuring the 2-aminothiazole scaffold, demonstrating the potential of derivatives synthesized from this compound.

Table 1: Representative 2-Aminothiazole-Based VEGFR-2 Inhibitors

| Compound ID | Structure | IC₅₀ (nM) vs. VEGFR-2 | Target Cell Line | Cytotoxicity IC₅₀ (µM) |

| I | 2-aminobenzothiazole-pyrazole derivative | 97 | - | - |

| II | Thiazole-based derivative | 40.65 | MCF-7 | 6.13 |

| III | Hydrazinyl thiazole derivative | 51.09 | - | - |

Data are representative of compounds with similar core structures and are intended to illustrate the potential of the scaffold.

Table 2: Representative 2-Aminothiazole-Based GSK-3β Inhibitors

| Compound ID | Structure | IC₅₀ (nM) vs. GSK-3β |

| AR-A014418 | Thiazole derivative | 100 |

| IV | Thiazole carboxamide derivative | 0.29 |

| V | Thiazole derivative | 1.1 |

Data are representative of compounds with similar core structures and are intended to illustrate the potential of the scaffold.[5]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate the flask and backfill with argon (repeat three times).

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(Boc-amino)thiazole derivative.

Protocol 2: Boc-Deprotection to Yield the Free Amine

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to furnish the free 4-aminothiazole derivative, which can be further functionalized.

Materials:

-

Boc-protected thiazole derivative (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-protected thiazole derivative in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution (typically 20-50% v/v).

-

Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aminothiazole.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

Caption: Synthetic and evaluation workflow for kinase inhibitors.

Caption: Simplified VEGFR-2 signaling pathway.

References

- 1. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: tert-Butyl (2-bromothiazol-4-yl)carbamate as a Precursor for Bioactive Molecules

Introduction

tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3) is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery.[1][2][3] Its structure incorporates two key features that make it a versatile precursor for the synthesis of complex bioactive molecules: a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a bromine atom at the 2-position. The Boc group serves as a stable protecting group for the amine, which can be readily removed under acidic conditions to allow for subsequent derivatization. The 2-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.

This combination of functionalities allows for a modular and efficient approach to building libraries of compounds, particularly in the development of kinase inhibitors and novel anticancer agents.[4] These notes provide detailed protocols for the utilization of this precursor in key synthetic transformations.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₁BrN₂O₂S | 279.15 | 1245647-95-3 |

| tert-Butyl N-[2-(4-bromo-3-methoxyphenyl)thiazol-4-yl]carbamate | C₁₅H₁₆BrN₃O₃S | 414.28 | Not Available |

| 2-(4-Bromo-3-methoxyphenyl)thiazol-4-amine | C₁₀H₉BrN₂OS | 285.16 | Not Available |

Table 2: Summary of Suzuki-Miyaura Coupling Reaction Parameters[4]

| Parameter | Condition | Purpose |

| Reactants | ||

| Precursor (1.0 eq) | This compound (6.27 mmol) | Thiazole core provider |

| Boronic Acid (1.1 eq) | 4-bromo-3-methoxyphenylboronic acid (6.90 mmol) | Aryl group donor |

| Catalyst System | ||

| Catalyst (0.05 eq) | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.31 mmol) | Facilitates C-C bond formation |

| Base (3.0 eq) | Potassium Carbonate (K₂CO₃) (18.8 mmol) | Activates boronic acid |

| Solvent System | ||

| Organic Solvent | 1,4-Dioxane (42 mL) | Solubilizes organic reactants and catalyst |

| Aqueous Solvent | Water (14 mL) | Solubilizes inorganic base |

| Reaction Temp. | 90°C for 2 hours, then 70°C overnight | Provides thermal energy for reaction |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of tert-butyl N-[2-(4-bromo-3-methoxyphenyl)thiazol-4-yl]carbamate, a key intermediate for anticancer agents, via a Suzuki-Miyaura coupling reaction.[4]

Materials:

-

This compound (1.75 g, 6.27 mmol)

-

4-bromo-3-methoxyphenylboronic acid (1.59 g, 6.90 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 g, 0.31 mmol)

-

Potassium Carbonate (K₂CO₃) (2.6 g, 18.8 mmol)

-

1,4-Dioxane (42 mL)

-

Water (14 mL)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for extraction and purification

Procedure:

-

To a round-bottom flask, add this compound (1.75 g), 4-bromo-3-methoxyphenylboronic acid (1.59 g), Pd(PPh₃)₄ (0.35 g), and K₂CO₃ (2.6 g).[4]

-

Add 1,4-dioxane (42 mL) and water (14 mL) to the flask.[4]

-

Equip the flask with a reflux condenser and place it on a stirrer hotplate.

-

Heat the reaction mixture to 90°C and stir for 2 hours.[4]

-

Reduce the temperature to 70°C and continue stirring the reaction overnight.[4]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (250 mL).[4]

-

Transfer the mixture to a separatory funnel and wash with water (2 x 250 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

-

Purify the crude product using column chromatography (e.g., eluting with 0-20% EtOAc in cyclohexane) to yield the desired coupled product.[4]

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the Boc protecting group from the coupled product to yield the free amine, 2-(4-bromo-3-methoxyphenyl)thiazol-4-amine, using an in-situ generation of methanolic HCl.[4]

Materials:

-

tert-Butyl N-[2-(4-bromo-3-methoxyphenyl)thiazol-4-yl]carbamate (e.g., 1.12 g, 2.88 mmol)

-

Methanol (MeOH) (50 mL)

-

Acetyl chloride (4.1 mL, 58 mmol)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Standard glassware

Procedure:

-

Dissolve the Boc-protected intermediate (1.12 g) in methanol (50 mL) in a round-bottom flask.[4]

-

Cool the solution in an ice bath (0°C).

-

While stirring, add acetyl chloride (4.1 mL) dropwise to the solution.[4] Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4]

-

Stir the reaction for 40 hours at room temperature.[4]

-

Upon completion, evaporate the solvent under reduced pressure.

-

The resulting residue can be further purified, for example, by loading it onto an SCX-2 cartridge, washing with methanol, and eluting the final product with 2M methanolic ammonia to obtain the free amine.[4]

Visualizations

References

- 1. tert-butyl 2-bromothiazol-4-ylcarbamate | 1245647-95-3 [chemicalbook.com]

- 2. This compound, CasNo.1245647-95-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound,(CAS# 1245647-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. WO2020030924A1 - Thiazole-urées en tant qu'agents anticancéreux - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions Involving tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with tert-butyl (2-bromothiazol-4-yl)carbamate. This protocol is intended to serve as a robust starting point for the synthesis of 2-aryl-4-(Boc-amino)thiazoles, which are valuable intermediates in medicinal chemistry and drug discovery. Due to the electron-rich nature of the aminothiazole ring, careful optimization of reaction conditions is often necessary to achieve high yields and minimize side reactions.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results for structurally similar aminothiazoles and should be used as a guideline for optimization.[1]

| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 110 | 6 | 70-80 |

| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 10 | 78-88 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 65-75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (3) / RuPhos (6) | K₃PO₄ (3) | Toluene | 110 | 12 | 60-70 |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

-

Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to the flask under a positive pressure of inert gas. If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage.

-

Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene and Water) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (2-arylthiazol-4-yl)carbamate.

Troubleshooting and Optimization

Low yields or the formation of side products can occur. Below are some common issues and suggestions for optimization.

-

Low or No Conversion:

-

Catalyst/Ligand: The choice of ligand is crucial. For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective than PPh₃.

-

Base: The base is critical for activating the boronic acid. If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ may improve the yield.

-

Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic temperature screen is recommended.

-

Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

-

-

Protodebromination (Replacement of Bromine with Hydrogen):

-

This is a common side reaction with electron-rich heterocycles.

-

Milder Base: Consider using a milder base like K₂CO₃.

-

Lower Temperature: Reducing the reaction temperature can often minimize this side reaction.

-

Ligand Choice: Some ligands may favor this pathway. Experiment with different phosphine ligands.

-

References

Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl (2-bromothiazol-4-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal. This document provides detailed protocols for the deprotection of the Boc group from tert-butyl (2-bromothiazol-4-yl)carbamate to yield 4-amino-2-bromothiazole, a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds. The protocols outlined below include standard acidic conditions as well as milder alternatives for substrates sensitive to strong acids.

Data Presentation

The following table summarizes various reported methods for the deprotection of Boc-protected amines, providing a comparison of reaction conditions and outcomes. While not all examples are specific to this compound, they represent common and effective methods for Boc deprotection on similar heterocyclic systems.

| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 20 | 4 | 94 | tert-butyl (4-bromothiazol-2-yl)carbamate | [1] |

| Oxalyl chloride | Methanol (MeOH) | Room Temp. | 1-4 | up to 90 | Various N-Boc amines | [2][3][4][5] |

| 4M HCl | Dioxane | 0 to Room Temp. | - | - | General Boc-protected amines | [6] |

| Phosphoric acid (aq) | - | - | - | - | General Boc-protected amines | [7][8] |

| Potassium carbonate (K₂CO₃) | Methanol/Water | Reflux | - | - | N-Boc heteroarenes | [8] |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux | - | High | Various N-Boc amines | [9] |

| Hexafluoroisopropanol (HFIP) | HFIP | Reflux | - | High | Various N-Boc amines | [9] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc deprotection.[10] It is based on the procedure reported for the deprotection of the isomeric tert-butyl (4-bromothiazol-2-yl)carbamate.[1]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane (CH₂Cl₂) in a round-bottom flask. A typical concentration is around 0.25 M.

-